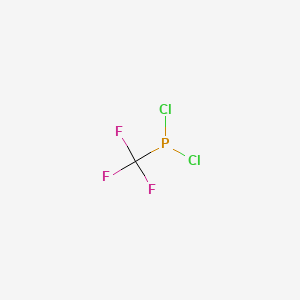
N-(2-クロロフェニル)-N-メチルチオカルバモイルクロリド
概要
説明
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is an organic compound that belongs to the class of thiocarbamoyl chlorides It is characterized by the presence of a thiocarbamoyl group (–CSNH–) attached to a 2-chlorophenyl and a methyl group
科学的研究の応用
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride can be synthesized through the reaction of 2-chloroaniline with methyl isothiocyanate in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride involves the use of large-scale reactors where 2-chloroaniline and methyl isothiocyanate are combined with a chlorinating agent. The reaction is carefully controlled to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted thiocarbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(2-chlorophenyl)-N-methylthiocarbamate and hydrochloric acid.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products
Substituted Thiocarbamates: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride involves its interaction with nucleophilic sites on target molecules. The thiocarbamoyl group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. This interaction can affect various molecular pathways and targets, resulting in the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
- N-(2-Chlorophenyl)-N-methylcarbamoyl chloride
- N-(2-Chlorophenyl)-N-methylthiourea
- N-(2-Chlorophenyl)-N-methylisothiocyanate
Uniqueness
N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Compared to similar compounds, it has a unique combination of the thiocarbamoyl group and the 2-chlorophenyl moiety, which contributes to its specific applications and effects.
特性
IUPAC Name |
N-(2-chlorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NS/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZBXLJQMMWKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1Cl)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374039 | |
| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362601-72-7 | |
| Record name | N-(2-Chlorophenyl)-N-methylthiocarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1596641.png)


![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)










